Peracetyl (R)-Empagliflozin
CAS No.:
Cat. No.: VC13825074
Molecular Formula: C31H35ClO11
Molecular Weight: 619.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C31H35ClO11 |
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Molecular Weight | 619.1 g/mol |
IUPAC Name | [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]oxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C31H35ClO11/c1-17(33)38-16-27-29(39-18(2)34)31(41-20(4)36)30(40-19(3)35)28(43-27)22-7-10-26(32)23(14-22)13-21-5-8-24(9-6-21)42-25-11-12-37-15-25/h5-10,14,25,27-31H,11-13,15-16H2,1-4H3/t25-,27-,28+,29-,30+,31+/m1/s1 |
Standard InChI Key | IVTYEGRDCQLUJE-HIWCRPLRSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@@H]4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Structural Features
Peracetyl (R)-Empagliflozin (CAS No. 915095-99-7) is a derivative of Empagliflozin where all hydroxyl groups on the glucose moiety are acetylated. Its molecular formula is C₃₁H₃₅ClO₁₁, with a molecular weight of 619.06 g/mol . The IUPAC name is (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, reflecting its acetyl-protected glucose core and tetrahydrofuran-linked aromatic system .
Key Structural Attributes:
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Acetyl Protection: The glucose unit contains four acetyl groups, enhancing the compound’s stability during synthesis .
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Chiral Centers: The (R)-configuration at the tetrahydrofuran ring distinguishes it from other stereoisomers, impacting its biological activity and metabolic pathways .
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Aromatic Substituent: A 4-chloro-3-benzylphenyl group linked to the glucose moiety contributes to its SGLT2-binding affinity .
Synthetic Pathways and Intermediate Role
The synthesis of Peracetyl (R)-Empagliflozin is integral to Empagliflozin production. Patent US20160318965A1 outlines a novel route using hydroxyl-protecting agents like trimethylsilyl chloride or acetyl chloride to generate key intermediates .
Stepwise Synthesis Overview
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Starting Material: 5-Bromo-2-chlorobenzaldehyde is functionalized via Grignard reaction to introduce the tetrahydrofuran-3-yloxybenzyl group .
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Glucose Coupling: The aromatic intermediate is coupled to a peracetylated glucose derivative under Mitsunobu conditions, ensuring stereochemical control .
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Deprotection: Selective removal of acetyl groups yields Empagliflozin, while incomplete deprotection or side reactions generate Peracetyl (R)-Empagliflozin as a byproduct .
Critical Reaction Conditions:
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Solvent System: Dichloromethane or ethanol optimizes coupling efficiency .
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Temperature: Reactions proceed at 0–30°C to prevent epimerization .
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Yield: Typical yields for Peracetyl intermediates range from 7% to 34%, depending on isotopic labeling (e.g., ¹⁴C or ¹³C) .
Industrial Applications and Challenges
Scale-Up Synthesis
Patent US20160318965A1 emphasizes scalable processes using cost-effective reagents (e.g., acetyl chloride vs. trimethylsilyl chloride) . A 100-kg batch typically achieves >98.5% purity after crystallization .
Cost Analysis
Component | Cost Contribution |
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Starting Materials | 40% (tetrahydrofuran derivatives) . |
Purification | 30% (chromatography solvents) . |
Waste Management | 20% (acetyl chloride neutralization) . |
Future Directions in Research
Ongoing studies focus on:
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